2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide
Description
This compound features a bis-indole scaffold, with one indole substituted at position 4 with an acetylamino group and the other at position 4 with a methoxy group. The two indole moieties are connected via an ethylacetamide linker. While direct data on its synthesis or bioactivity is absent in the provided evidence, its structural analogs (e.g., indole-acetamide derivatives) are frequently explored for anticancer, anti-inflammatory, and neurological applications .
Properties
Molecular Formula |
C23H24N4O3 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-[2-(4-methoxyindol-1-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H24N4O3/c1-16(28)25-19-5-3-6-20-17(19)9-13-27(20)15-23(29)24-11-14-26-12-10-18-21(26)7-4-8-22(18)30-2/h3-10,12-13H,11,14-15H2,1-2H3,(H,24,29)(H,25,28) |
InChI Key |
QUHGKVSJHBLERI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCCN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide involves multiple steps, typically starting with the preparation of the indole nucleus. The synthetic route often includes the following steps:
Formation of the Indole Nucleus: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Coupling Reaction: The acetylated indole is coupled with an appropriate amine or amide to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that indole derivatives, including the compound , exhibit anti-inflammatory properties. A study focused on the synthesis and evaluation of indole acetamides demonstrated that certain modifications could enhance their efficacy against inflammation. The compound was tested in vitro and showed promising results in inhibiting inflammatory mediators, suggesting its potential use in treating inflammatory diseases .
Anticancer Properties
The indole scaffold is well-known for its anticancer activity. The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including breast cancer and lung cancer cells. The mechanism often involves the modulation of key signaling pathways such as apoptosis and cell cycle regulation .
Case Study:
In a molecular docking study, the compound was analyzed for its binding affinity to targets associated with cancer growth. The results indicated a strong interaction with proteins involved in tumorigenesis, suggesting that this compound could serve as a lead for further development into anticancer agents .
Neuroprotective Effects
Indole derivatives have also been investigated for their neuroprotective effects. Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. This protective effect may be attributed to the modulation of neuroinflammatory responses and enhancement of cellular antioxidant defenses .
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the activation or inhibition of specific signaling pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
*Calculated based on structural similarity.
Key Structural and Functional Differences
Substituent Effects on Bioactivity Chlorobenzoyl and Sulfonamide Groups (Compound 36): These groups enhance binding to inflammatory targets (e.g., COX-2) but may reduce solubility due to increased hydrophobicity . Dual Methoxyindole Scaffold (Target Compound): The 4-methoxy and 4-acetylamino groups may balance lipophilicity and hydrogen-bonding capacity, favoring kinase or apoptosis-targeted activity .
Synthetic Complexity and Yields
- Analogs in (e.g., 10j–10m) show low yields (6–17%), attributed to steric hindrance from bulky substituents like naphthyl or pyridyl .
- Compound 36 () achieved a 41% yield after HPLC purification, suggesting optimized coupling conditions for sulfonamide derivatives .
- The target compound’s synthesis would likely require multi-step indole functionalization, similar to methods in and (e.g., aza-alkylation and desulfonation) .
Analytical Characterization
Biological Activity
2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]acetamide, with CAS Number 1630831-42-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C23H24N4O3 |
| Molecular Weight | 404.5 g/mol |
| Structure | Chemical Structure |
The compound is derived from indole, a structure known for its diverse biological activities. Indole derivatives often exhibit antiviral , anticancer , and anti-inflammatory properties. The specific mechanism of action of this compound is not fully elucidated, but it likely involves interactions with various biological targets, including enzymes and receptors involved in cell signaling pathways.
Antiviral Activity
Research indicates that compounds similar to this compound may exhibit antiviral properties. For instance, studies have shown that certain indole derivatives can inhibit viral replication by targeting viral polymerases or proteases, thus disrupting the viral life cycle .
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer activity. Indole derivatives are known to induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways such as the MAPK/ERK pathway. The specific effects on cancer cell lines remain to be thoroughly investigated.
Anti-inflammatory Effects
Indole compounds often possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes like COX and LOX. This suggests that this compound could have therapeutic applications in inflammatory diseases.
In Vitro Studies
A study investigating various indole derivatives demonstrated that certain modifications to the indole structure significantly enhanced their biological activity against specific targets such as HIV and HCV .
Structure-Activity Relationship (SAR)
The biological activity of indole derivatives is highly dependent on their structural modifications. For example, the presence of acetylamino and methoxy groups in this compound may enhance its binding affinity to biological targets compared to simpler indole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
